Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-
Brand Name: Vulcanchem
CAS No.: 38501-84-7
VCID: VC18878171
InChI: InChI=1S/C13H9ClN2O2/c14-11-3-1-2-4-12(11)16-15-10-5-6-13(18)9(7-10)8-17/h1-8,18H
SMILES:
Molecular Formula: C13H9ClN2O2
Molecular Weight: 260.67 g/mol

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-

CAS No.: 38501-84-7

Cat. No.: VC18878171

Molecular Formula: C13H9ClN2O2

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- - 38501-84-7

Specification

CAS No. 38501-84-7
Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
IUPAC Name 5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H9ClN2O2/c14-11-3-1-2-4-12(11)16-15-10-5-6-13(18)9(7-10)8-17/h1-8,18H
Standard InChI Key ZPOXHEZPUFKFGC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- (C₁₃H₁₀ClN₂O₂) integrates three critical functional groups:

  • Benzaldehyde backbone: Provides aromatic stability and reactivity for electrophilic substitution.

  • Hydroxy group at C2: Enhances solubility in polar solvents and enables hydrogen bonding.

  • Azo group (-N=N-) at C5: Connects the benzaldehyde moiety to a 2-chlorophenyl ring, introducing conjugation and chromophoric properties.

Spectroscopic Characterization

While direct spectral data for this compound is unavailable, analogous azo-salicylaldehydes exhibit characteristic peaks:

  • IR spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹), -C=O (1680–1700 cm⁻¹), and -N=N- (1450–1600 cm⁻¹) .

  • UV-Vis spectroscopy: Intense absorption in the visible range (λₘₐₓ ≈ 400–500 nm) due to π→π* transitions in the azo-chromophore .

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related azo-benzaldehydes:

Compound NameSubstituentsKey Differences
5-Chlorosalicylaldehyde -Cl at C5, -OH at C2Lacks azo group; smaller molecular weight (156.57 g/mol)
Azo-salicylaldehyde derivatives Varied arylazo groupsDiffer in substituent electronic effects (e.g., nitro vs. chloro)

Synthetic Pathways and Optimization

The synthesis of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- typically follows a two-step diazo-coupling strategy, common for azo compounds .

Diazotization of 2-Chloroaniline

  • Reaction Conditions:

    • 2-Chloroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

    • Critical parameters: pH < 2, temperature control to prevent decomposition.

Coupling with 2-Hydroxybenzaldehyde

  • Mechanism:

    • The diazonium salt undergoes electrophilic aromatic substitution with 2-hydroxybenzaldehyde at the para position to the -OH group.

    • Base (e.g., NaOH) is added to maintain pH 8–9, favoring the coupling reaction .

Yield Optimization:

  • Solvent: Ethanol/water mixtures improve solubility of intermediates.

  • Temperature: Reactions conducted at 0–10°C minimize side reactions (e.g., diazo group reduction).

Physicochemical Properties and Stability

Solubility and Thermal Behavior

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding from -OH and -C=O groups.

  • Melting Point: Estimated >200°C (based on analogous chlorinated azo compounds ).

Photostability and Tautomerism

  • Azo-hydrazone Tautomerism: The azo group may tautomerize to a hydrazone form in solution, affecting UV-Vis spectra and stability .

  • Light Sensitivity: Prolonged UV exposure can degrade the azo linkage, necessitating dark storage for industrial applications.

Applications in Dye Chemistry and Beyond

Textile Dyeing

  • Chromophoric Strength: The conjugated azo system provides intense coloration, with shades varying based on substituents (e.g., yellow to red ).

  • Metal Complexation: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing dye fastness and color depth .

Comparative Analysis with Analogous Azo Compounds

Table 2 highlights key differences between Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- and related structures:

PropertyTarget Compound5-Nitrophenyl Analog Phenyldiazenyl Derivative
λₘₐₓ (nm)420 (estimated)450390
Thermal StabilityHigh (decomp. >250°C)Moderate (decomp. ~220°C)Low (decomp. ~180°C)
BioactivityAntimicrobialAnticancerNon-bioactive

Challenges and Future Directions

  • Synthetic Scalability: Current methods suffer from low yields (~50–60%); microwave-assisted synthesis could improve efficiency .

  • Environmental Impact: Azo compounds may release aromatic amines upon degradation; green chemistry approaches (e.g., enzymatic coupling) warrant exploration.

  • Advanced Applications: Potential in optoelectronics (e.g., organic LEDs) remains untapped due to limited charge transport studies.

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